1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone
Description
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family. This compound is characterized by a pyrazinone ring substituted with a hydroxy group at position 1, a methyl group at position 3, and a phenyl group at position 5. Pyrazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
1-hydroxy-3-methyl-5-phenylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-11(14)13(15)7-10(12-8)9-5-3-2-4-6-9/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVXYQHEFLQRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN(C1=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methyl-5-phenyl-2-pyrazinone and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Tautomerism and Structural Dynamics
The compound exhibits significant tautomeric equilibria due to its hydroxyl and keto groups. Studies on analogous pyrazinones and pyrazolones reveal the following tautomeric forms (Figure 1) :
| Tautomer | Key Features | Stabilizing Conditions |
|---|---|---|
| Keto (1H-pyrazinone) | Dominant carbonyl form with hydroxyl at position 1 | Non-polar solvents, solid state |
| Enol (2H-pyrazinone) | Hydroxyl group tautomerizes to form a conjugated enol system | Polar solvents, basic conditions |
Evidence :
-
studies on 3-methyl-5-pyrazolone derivatives show broad OH signals (δ ~12 ppm) in DMSO-d, supporting keto-enol tautomerism .
-
X-ray crystallography of related pyrazinones confirms the keto form in the solid state .
Nucleophilic Substitution Reactions
The hydroxyl group at position 1 and the methyl group at position 3 participate in alkylation and acylation reactions.
Alkylation
Reaction with alkyl halides (e.g., n-decyl bromide) under basic conditions yields N-alkylated derivatives :
Example :
| Product | Reagent | Conditions | Yield |
|---|---|---|---|
| 1-n-Decyl-3-methyl-5-pyrazolone | n-Decyl bromide | NaOH, EtOH, reflux | 65% |
Key Data :
Acylation
Reaction with acyl chlorides (e.g., benzoyl chloride) produces O-acylated derivatives :
Coordination Chemistry
The hydroxyl and keto groups act as ligands for metal ions, forming stable complexes. For example, copper(II) complexes with pyrazinone derivatives exhibit enhanced biological activity :
| Complex | Metal Salt | Ligand Ratio | Application |
|---|---|---|---|
| Dichloridobis{1-[amino(thioxo)methyl]-5-hydroxy-3-phenyl-1H-pyrazole}Cu(II) | CuCl | 1:2 | Anticancer activity (IC = 12 μM) |
Key Findings :
-
Complexes show cytotoxicity against HUVEC cells (EC = 18 μM) .
-
Stability in aqueous solution confirmed via UV-Vis spectroscopy .
Condensation with Dicarbonyl Compounds
Pyrazinones react with 1,2-diketones (e.g., methylglyoxal) to form fused heterocycles. This method is widely used in synthesizing bioactive pyrazinone derivatives :
Conditions :
Oxidation and Reduction
-
Oxidation : Treatment with HO or KMnO oxidizes the hydroxyl group to a carbonyl, forming a pyrazinedione .
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrazinone ring to a dihydropyrazinone .
Spectroscopic Characterization
Key spectral data for structural confirmation :
Scientific Research Applications
Chemistry
In the field of chemistry, 1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone is utilized as a building block in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to the development of new compounds with desirable properties .
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of pyrazinones exhibit significant antimicrobial activity against various pathogens, making them candidates for new antibiotics .
- Anticancer Activity : Some studies have highlighted the anticancer properties of pyrazinone derivatives. For instance, compounds derived from the pyrazinone scaffold have shown efficacy against human cancer cell lines, indicating potential for drug development in oncology .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic applications:
- Lead Compound for Drug Development : Its structural characteristics make it a valuable lead compound in the design of new drugs targeting various diseases, including viral infections and cancer .
- Pharmacological Research : The compound's derivatives are being explored for their pharmacological properties, including effects on specific receptors associated with anxiety and depression disorders .
Industrial Applications
In industry, this compound serves as an intermediate in organic synthesis and is used in the production of specialty chemicals. Its versatility allows it to be incorporated into various industrial processes aimed at manufacturing pharmaceuticals and other chemical products .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Synthesis and Biological Evaluation : A study synthesized a series of pyrazinone derivatives and evaluated their cytotoxicity against cancer cell lines. Some compounds exhibited significant antiproliferative activity, suggesting their potential as anticancer agents .
- Antioxidant Activity : Research has shown that certain derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Pharmacological Applications : The compound has been linked to various pharmacological activities, including antiviral effects. For example, derivatives have been studied for their ability to inhibit viral replication in influenza and other viral infections .
Mechanism of Action
The mechanism of action of 1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-3-methyl-5-phenyl-2-pyrazinone: Lacks the hydroxy group at position 1.
3-methyl-5-phenyl-2(1H)-pyrazinone: Lacks both the hydroxy group at position 1 and the phenyl group at position 5.
1-hydroxy-3-methyl-2(1H)-pyrazinone: Lacks the phenyl group at position 5.
Uniqueness
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone is unique due to the presence of both the hydroxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications in research and industry.
Biological Activity
1-Hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Biological Activities
Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and iron-chelating properties . These activities are primarily attributed to its ability to interact with biological macromolecules, influencing their functions through hydrogen bonding and enzyme modulation.
Antimicrobial Properties
The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be further explored for its potential in treating bacterial infections .
Anticancer Activity
This compound has been investigated for its anticancer effects, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction.
Case Study: Inhibition of Cancer Cell Growth
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
These findings highlight the potential of this compound as a lead in anticancer drug development .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes, which can disrupt metabolic pathways in microorganisms and cancer cells.
- Iron Chelation : Its ability to chelate iron may contribute to its antimicrobial activity by depriving pathogens of essential nutrients.
- Interaction with DNA : The compound may bind to DNA, leading to inhibition of replication in cancer cells .
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Drugs : Formulation as a chemotherapeutic agent for specific cancers.
Q & A
Q. What are the common synthetic routes for preparing 1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone and its derivatives?
The synthesis of pyrazinones often involves cyclization or halogenation reactions. For example, 5-chloro-1-(4-methoxybenzyl)-2(1H)-pyrazinone can be synthesized via reduction of 3,5-dichloropyrazinone using sodium formate and Pd(PPh₃)₄ as a catalyst . Intermediate stabilization during synthesis may arise from π–π interactions between the pyrazinone ring and triphenylphosphine ligands, as observed in crystallographic studies (average ring-plane angles: ~27.6°) . Alternative methods include base-mediated condensation of amino ketones with chlorooxoacetates or palladium-catalyzed cross-coupling reactions for regioselective substitution .
Q. How can the stability of pyrazinone intermediates during synthesis be optimized?
Stability is influenced by substituent positioning and intermolecular interactions. For instance, para-methoxybenzyl groups at N-1 and hydrogen atoms para to palladium in intermediates enhance stability via π–π stacking with phenyl rings (distances: 3.08–3.25 Å) . Reaction conditions (e.g., solvent polarity, temperature) also play a role. Use of Pd catalysts with bulky ligands (e.g., Xantphos) in dimethoxyethane (DME) under microwave irradiation improves yield and reduces side reactions .
Q. What spectroscopic techniques are critical for characterizing pyrazinone derivatives?
NMR (¹H, ¹³C, HSQC, COSY) is essential for assigning substituent positions and confirming regioselectivity. For example, 3,6-di-sec-butyl-2(1H)-pyrazinone was identified via ¹H-¹H coupling patterns and heteronuclear correlations . Mass spectrometry (HR-ESI-MS) and X-ray crystallography validate molecular weight and crystal packing, while IR and UV-Vis assess functional groups and conjugation .
Advanced Research Questions
Q. How do structural modifications of pyrazinones influence their bioactivity?
Substituents at positions 1, 3, 5, and 6 modulate target binding. For instance:
- Antiviral activity : Elongated C-6 substituents in hepatitis C NS3 protease inhibitors mimic β-strand peptide backbones, enhancing H-bonding with the catalytic triad .
- Anticancer activity : Branched alkyl groups at N-1 and halogen atoms at C-5 (e.g., 3,5-dichloro derivatives) disrupt tubulin polymerization, showing IC₅₀ values <10 µM in rhabdomyosarcoma cells .
- Antithrombotic activity : Pyrazinones with amidinophenyl groups inhibit Factor VIIa by targeting Asp60/Lys60 residues, achieving IC₅₀ values of 16 nM and >6,250× selectivity over thrombin .
Q. What mechanisms explain the metabolic fate of pyrazinones in vivo?
Pyrazinones undergo microbial reduction in the gut followed by hepatic oxidation. For example, 5-(4-acetamidophenyl)pyrazin-2(1H)-one is reduced to pyrazine metabolites by gut flora, which are then oxidized to N-oxides in the liver via aldehyde oxidase . This redox interplay necessitates stability studies under simulated gastrointestinal conditions (pH 2–7.4, 37°C) to predict bioavailability .
Q. How can computational methods guide pyrazinone drug design?
Structure-based drug design (SBDD) leverages X-ray crystallography of enzyme-inhibitor complexes (e.g., Tissue Factor/Factor VIIa) to optimize substituent placement. Docking studies revealed that pyrazinones orient P1 (amidinophenyl), P2 (hydrophobic), and P3 (polar) groups into S1, S2, and S3 enzyme pockets, respectively . Molecular dynamics simulations further predict binding free energy and selectivity ratios .
Q. What strategies resolve contradictions in SAR data for pyrazinone derivatives?
Discrepancies often arise from assay conditions or substituent electronic effects. For example:
- Electron-withdrawing groups (EWGs) at C-5 enhance electrophilicity but may reduce solubility. Compare activity in polar (DMSO) vs. nonpolar (CHCl₃) solvents .
- Steric hindrance : Bulky C-6 substituents (e.g., 2,4,6-trisubstituted phenyl) improve antifungal activity but may clash with smaller enzyme active sites. Use mutagenesis studies to validate binding .
Q. How are pyrazinones utilized in peptide mimetics and prodrug design?
Pyrazinones replace peptide bonds to enhance metabolic stability. For opioid mimetics, cyclization of dipeptidyl chloromethyl ketones yields 3,6-disubstituted pyrazinones that retain enkephalin’s H-bonding profile . In prodrugs, hydroxyl groups are masked (e.g., benzyloxy derivatives) to improve membrane permeability, with enzymatic cleavage regenerating the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
